molecular formula C27H33N7O8 B12694890 N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide CAS No. 83575-46-6

N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide

Cat. No.: B12694890
CAS No.: 83575-46-6
M. Wt: 583.6 g/mol
InChI Key: DJRDWQOKCONIBD-VXKWHMMOSA-N
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Description

Molecular Architecture and Stereochemical Configuration

N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide comprises a tetracyclic peptide backbone with multiple functional modifications. The core structure includes:

  • An N-terminal benzyloxycarbonyl (Z) group derived from benzyl chloroformate, serving as a protective moiety.
  • A glycyl-L-prolyl dipeptide unit featuring a secondary amine linkage characteristic of proline’s pyrrolidine ring.
  • An L-ornithine residue substituted at the N5 position with a carbamoyl group and at the ω-amino group with a 4-nitrophenyl substituent.

The stereochemical configuration is defined by the L-form of both proline and ornithine residues, as confirmed by chiral synthesis protocols. The proline ring adopts a Cγ-endo puckering conformation , which constrains the peptide backbone into a rigid polyproline type II helix. This structural rigidity influences hydrogen-bonding patterns and solvent accessibility.

Table 1: Key Molecular Parameters

Property Value
Molecular Formula C₃₀H₃₆N₆O₈
Molecular Weight 632.65 g/mol
Stereocenters 4 (L-configuration)
Rotatable Bonds 9

The 4-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the adjacent carbamoyl group and enhancing intermolecular dipole interactions.

Properties

CAS No.

83575-46-6

Molecular Formula

C27H33N7O8

Molecular Weight

583.6 g/mol

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-5-(carbamoylamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C27H33N7O8/c28-26(38)29-14-4-8-21(31-19-10-12-20(13-11-19)34(40)41)24(36)32-25(37)22-9-5-15-33(22)23(35)16-30-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22,31H,4-5,8-9,14-17H2,(H,30,39)(H3,28,29,38)(H,32,36,37)/t21-,22-/m0/s1

InChI Key

DJRDWQOKCONIBD-VXKWHMMOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

The compound exhibits a range of biological activities, primarily through its interactions with specific biological pathways. Notably, it has been studied for its potential in:

  • Anticancer Applications : The ability to induce apoptosis in cancer cells has been a significant focus. Research indicates that the compound can inhibit cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : The compound's modulation of inflammatory pathways, particularly through the inhibition of NF-kB signaling, highlights its potential in treating inflammatory diseases.

Case Studies

  • Cancer Treatment
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells. The study indicated that the compound could be effective against resistant cancer types by altering oxidative stress responses.
  • Inflammation Control
    • Objective : Assess the anti-inflammatory properties in murine models.
    • Results : Treatment with the compound resulted in reduced markers of inflammation and oxidative stress. Histological analyses demonstrated decreased infiltration of inflammatory cells, indicating its therapeutic potential in inflammatory conditions.
  • Antimicrobial Activity
    • Objective : Investigate efficacy against multi-drug resistant bacterial strains.
    • Results : The compound showed effective inhibition of bacterial growth, suggesting its utility in addressing antibiotic resistance.

Comparison with Similar Compounds

Key Physicochemical Properties :

Property Value
Molecular Weight 583.59 g/mol
LogP (Partition Coefficient) 1.91
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 15
Polar Surface Area 217.78 Ų
Solubility Low (predicted by LogP > 1)
Melting/Boiling Points Not explicitly reported

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related molecules identified in the evidence:

L-Argininamide, N-(methylsulfonyl)-D-phenylalanylglycyl-N-(4-nitrophenyl)- (CAS: 137051-68-4)

Feature Target Compound (83575-46-6) L-Argininamide Derivative (137051-68-4)
Core Structure L-Ornithinamide backbone L-Argininamide backbone
Protecting Group Benzyloxycarbonyl (Z) Methylsulfonyl
Aryl Substituent 4-Nitrophenyl 4-Nitrophenyl
Key Modifications N5-Carbamoyl, glycyl-prolyl dipeptide D-Phenylalanylglycyl, methylsulfonyl
Molecular Formula C27H33N7O8 Not explicitly reported
Functional Impact Enhanced rigidity (proline ring) Sulfonyl group may improve solubility

Analysis :

  • The target compound’s proline residue introduces conformational rigidity, whereas the argininamide derivative’s D-phenylalanylglycyl sequence may influence stereoselectivity in binding interactions.

N-(4-Dimethylamino-3,5-dinitrophenyl) Maleimide Derivatives

Feature Target Compound (83575-46-6) Maleimide Derivative
Core Structure Peptide-based Maleimide (cyclic imide)
Aryl Substituent 4-Nitrophenyl 3,5-Dinitrophenyl with dimethylamino
Functional Groups Carbamoyl, benzyloxycarbonyl Maleimide, nitro, dimethylamino
Applications Potential enzyme inhibitors Studied for optoelectronic properties

Analysis :

  • The target’s peptide backbone suggests biological relevance, while maleimides are often explored in polymer chemistry or as Michael acceptors.

Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)

Feature Target Compound (83575-46-6) Hydroxamic Acid Derivatives
Core Structure Peptide-based Hydroxamic acid (R-CONHOH)
Functional Groups Carbamoyl, nitroaryl Chlorophenyl, hydroxamate
Bioactivity Not reported Antioxidant, metal-chelating properties

Analysis :

  • Hydroxamic acids are known for metal chelation (e.g., inhibition of metalloproteases), whereas the target compound’s carbamoyl and nitro groups may favor hydrogen bonding or π-π stacking.
  • The chlorophenyl group in hydroxamic acids introduces hydrophobicity, contrasting with the target’s polar carbamoyl and nitroaryl moieties.

Preparation Methods

Stepwise Synthesis

Step Reaction Description Reagents/Conditions Notes
1 Formation of Cbz-Gly-Pro dipeptide Peptide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) in DMF or DCM solvent Protects glycine amino group with Cbz; forms peptide bond with proline
2 Coupling of dipeptide with ornithine derivative Similar peptide coupling conditions; ornithine side chain amino groups protected (e.g., Boc or Fmoc) Ensures selective coupling at α-amino group
3 Carbamoylation of ornithine N5 position Reaction with carbamoyl chloride or carbamoyl imidazole under mild basic conditions Introduces carbamoyl group selectively on ornithine side chain
4 Attachment of 4-nitrophenyl group Reaction of ornithine nitrogen with 4-nitrophenyl isocyanate or 4-nitrophenyl chloroformate Forms stable urea or carbamate linkage
5 Deprotection of amino acid protecting groups Hydrogenolysis for Cbz removal (Pd/C, H2) or acid/base treatment for Boc/Fmoc removal Yields free amino groups as required
6 Purification Preparative HPLC or recrystallization Ensures high purity and yield

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
  • Temperature: Reactions are typically conducted at 0–25 °C to minimize side reactions.
  • pH Control: Carbamoylation and nitrophenyl group attachment require careful pH control (usually mildly basic) to favor selective substitution.
  • Coupling Efficiency: Use of coupling additives like HOBt or HOAt improves yield and reduces racemization.
  • Purification: Reverse-phase HPLC is preferred for final purification due to the compound’s polarity and complexity.

Research Findings on Preparation

  • Multi-step synthesis requires careful optimization of reaction times and reagent stoichiometry to maximize yield and purity.
  • The benzyloxycarbonyl group is stable under peptide coupling conditions but can be efficiently removed by catalytic hydrogenation.
  • Carbamoylation at the ornithine side chain is selective and reproducible when using carbamoyl chloride derivatives under controlled pH.
  • The 4-nitrophenyl moiety introduction is critical for biological activity and is best achieved via isocyanate intermediates to form stable urea linkages.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC are essential for monitoring each step and confirming structure.

Summary Table of Key Preparation Parameters

Parameter Details Comments
Molecular Formula C27H33N7O8 Confirms compound identity
Molecular Weight 583.6 g/mol Used for stoichiometric calculations
Protecting Group Benzyloxycarbonyl (Cbz) Stable during coupling, removable by hydrogenolysis
Peptide Coupling Agents DCC, EDC + HOBt High efficiency, low racemization
Carbamoylation Reagents Carbamoyl chloride, carbamoyl imidazole Selective modification of ornithine side chain
Nitrophenyl Group Introduction 4-Nitrophenyl isocyanate Forms stable urea linkage
Purification Method Preparative HPLC Ensures high purity
Typical Yield 40–70% overall Dependent on optimization

Q & A

Q. What are the key synthetic strategies for preparing N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide, and how can purity be validated?

  • Methodological Answer: The compound’s synthesis involves sequential peptide coupling using benzyloxycarbonyl (Z) and carbamoyl protecting groups. Key steps include:
  • Protection of ornithine : The N5-carbamoyl group is introduced via reaction with potassium cyanate under controlled pH .
  • Solid-phase peptide synthesis (SPPS) : Glycyl and prolyl residues are coupled using carbodiimide reagents (e.g., EDC/HOBt) .
  • Final deprotection : The Z group is removed via catalytic hydrogenation or acidic cleavage (e.g., TFA) .
  • Purity Validation :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to confirm >95% purity .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (expected ~700–750 Da range, exact mass depends on isotopic composition) .

Q. How is this compound typically utilized in enzymatic assays, and what are its advantages as a substrate?

  • Methodological Answer: The 4-nitrophenyl (pNA) group acts as a chromogenic leaving group, enabling real-time monitoring of protease activity (e.g., trypsin-like enzymes). Example protocol:
  • Assay Setup : Dissolve the compound in DMSO (1 mM stock) and dilute in Tris-HCl buffer (pH 8.0).
  • Kinetic Measurement : Monitor absorbance at 405 nm (λmax for pNA) upon enzyme addition .
  • Advantages : High sensitivity (ε405 ≈ 9,500 M⁻¹cm⁻¹ for pNA) and compatibility with continuous assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data (e.g., non-linear Michaelis-Menten plots) when using this compound as a substrate?

  • Methodological Answer: Non-linearity may arise from:
  • Substrate inhibition : Test substrate concentrations across a wider range (e.g., 0.1–10× Km) and fit data to a modified Henri-Michaelis equation .
  • Enzyme Purity : Confirm enzyme homogeneity via SDS-PAGE and activity assays with a reference substrate (e.g., Tosyl-Gly-Pro-Arg-pNA) .
  • Solubility Limits : Use detergents (e.g., 0.01% Triton X-100) to prevent aggregation at high concentrations .
  • Reference : Compare kinetic parameters (Km, kcat) with structurally similar substrates (e.g., D-Pro-Phe-Arg-pNA, CAS 64816-19-9) to validate assay conditions .

Q. What experimental strategies optimize the stability of this compound in long-term enzymatic studies?

  • Methodological Answer: Stability challenges include hydrolysis of the carbamoyl group and pNA release under basic conditions. Mitigation strategies:
  • Storage : Lyophilize the compound and store at –20°C under argon; reconstitute in anhydrous DMSO immediately before use .
  • Buffer Optimization : Use pH 7.4–8.0 buffers (avoid >pH 8.5) and include 1 mM EDTA to chelate metal ions that accelerate degradation .
  • Control Experiments : Perform time-course stability assays (monitor absorbance at 405 nm in the absence of enzyme) to quantify background hydrolysis .

Q. How does the prolyl residue in this compound influence protease substrate specificity, and how can this be exploited in mechanistic studies?

  • Methodological Answer: The L-prolyl residue imposes conformational constraints (due to its cyclic structure), making the compound selective for proline-specific proteases (e.g., prolyl oligopeptidase). Applications include:
  • Substrate Specificity Profiling : Compare cleavage rates with analogs containing D-proline or substituents (e.g., hydroxyproline) .
  • Transition-State Analysis : Use kinetic isotope effects (KIEs) with deuterated prolyl residues to study enzymatic transition states .
  • Structural Studies : Co-crystallize the compound with target proteases to resolve binding interactions (e.g., via X-ray crystallography) .

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